molecular formula C18H19ClN4S B14931576 3-{5-[(3-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N,N-dimethylaniline

3-{5-[(3-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N,N-dimethylaniline

Cat. No.: B14931576
M. Wt: 358.9 g/mol
InChI Key: PHUVSDNBIJMZPS-UHFFFAOYSA-N
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Description

N-(3-{5-[(3-CHLOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}PHENYL)-N,N-DIMETHYLAMINE is a complex organic compound that features a triazole ring, a phenyl group, and a dimethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{5-[(3-CHLOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}PHENYL)-N,N-DIMETHYLAMINE typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by alkylation with 3-chlorobenzyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. This approach can enhance the yield and purity of the final product while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

N-(3-{5-[(3-CHLOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}PHENYL)-N,N-DIMETHYLAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrotriazoles, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-(3-{5-[(3-CHLOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}PHENYL)-N,N-DIMETHYLAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and phenyl group play crucial roles in binding to these targets, leading to the inhibition or activation of specific biochemical pathways. This compound can modulate various cellular processes, including signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-{5-[(3-CHLOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}PHENYL)-N,N-DIMETHYLAMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring and the chlorobenzyl sulfanyl group enhances its reactivity and potential for diverse applications compared to similar compounds .

Properties

Molecular Formula

C18H19ClN4S

Molecular Weight

358.9 g/mol

IUPAC Name

3-[5-[(3-chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]-N,N-dimethylaniline

InChI

InChI=1S/C18H19ClN4S/c1-22(2)16-9-5-7-14(11-16)17-20-21-18(23(17)3)24-12-13-6-4-8-15(19)10-13/h4-11H,12H2,1-3H3

InChI Key

PHUVSDNBIJMZPS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC2=CC(=CC=C2)Cl)C3=CC(=CC=C3)N(C)C

Origin of Product

United States

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